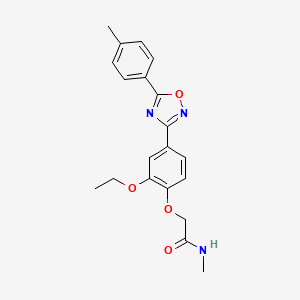
2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N-methylacetamide, also known as ETOX, is a chemical compound that has been widely used in scientific research. This compound belongs to the family of oxadiazole derivatives and has shown great potential in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N-methylacetamide has shown great potential in various fields of scientific research. It has been extensively studied for its anti-inflammatory, analgesic, and antitumor properties. 2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N-methylacetamide has also been investigated for its effects on the central nervous system, including its potential as a neuroprotective agent. Additionally, 2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N-methylacetamide has been used as a fluorescent probe for the detection of metal ions.
Wirkmechanismus
The mechanism of action of 2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N-methylacetamide is not yet fully understood. However, it has been proposed that 2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N-methylacetamide may exert its biological effects by modulating the activity of specific enzymes or receptors. For example, 2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N-methylacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N-methylacetamide has also been reported to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects
2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N-methylacetamide has been shown to have a wide range of biochemical and physiological effects. In animal studies, 2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N-methylacetamide has been found to reduce inflammation and pain, inhibit tumor growth, and protect against neurodegeneration. 2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N-methylacetamide has also been shown to improve glucose metabolism and insulin sensitivity in diabetic rats. Additionally, 2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N-methylacetamide has been reported to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N-methylacetamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N-methylacetamide is also highly soluble in organic solvents, which makes it easy to handle in the lab. However, 2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N-methylacetamide has some limitations, including its relatively low potency compared to other anti-inflammatory and antitumor compounds. Additionally, 2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N-methylacetamide has not yet been extensively studied in humans, so its safety and efficacy in humans are still unknown.
Zukünftige Richtungen
There are several future directions for the research of 2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N-methylacetamide. One potential area of research is the development of more potent derivatives of 2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N-methylacetamide that could be used as anti-inflammatory or antitumor agents. Another area of research is the investigation of the potential neuroprotective effects of 2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N-methylacetamide in animal models of neurodegenerative diseases. Additionally, further studies are needed to determine the safety and efficacy of 2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N-methylacetamide in humans.
Synthesemethoden
The synthesis of 2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N-methylacetamide involves the reaction of 2-(2-ethoxyphenoxy)-N-methylacetamide with p-tolyl isocyanate and hydrazine hydrate. The reaction takes place in the presence of a catalyst such as lithium chloride or potassium carbonate. The product is then purified using different chromatography techniques, including column chromatography, flash chromatography, and preparative HPLC. The final product is obtained as a white crystalline powder with a melting point of 210-212°C.
Eigenschaften
IUPAC Name |
2-[2-ethoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-4-25-17-11-15(9-10-16(17)26-12-18(24)21-3)19-22-20(27-23-19)14-7-5-13(2)6-8-14/h5-11H,4,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSZNGSEOQJKAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NOC(=N2)C3=CC=C(C=C3)C)OCC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


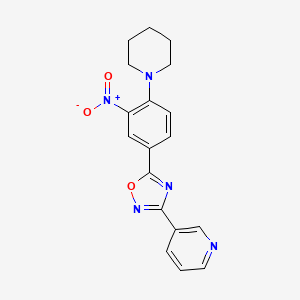
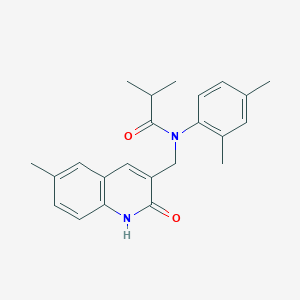
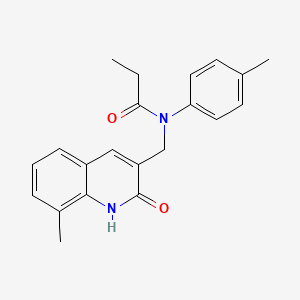

![1-(4-methylbenzoyl)-N-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7686665.png)
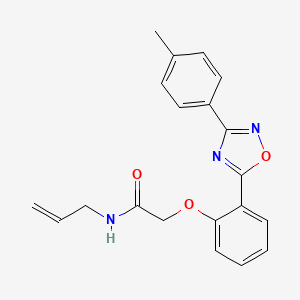
![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-[3-(propan-2-yloxy)propyl]acetamide](/img/structure/B7686676.png)
![5-chloro-2-methoxy-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B7686679.png)


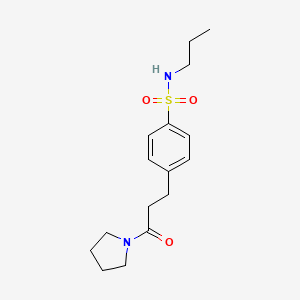
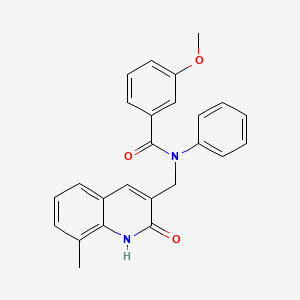
![(E)-2,6-dimethyl-N'-(thiophen-2-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7686717.png)